Baricitinib

Vue d'ensemble

Description

Baricitinib is a Janus kinase (JAK) inhibitor used alone or together with other medicines to treat moderately to severely active rheumatoid arthritis in patients who have taken other medicines that did not work well . It works on the immune system and is available only with a doctor’s prescription . It is also used for COVID-19 treatment .

Synthesis Analysis

During the synthesis of this compound, three unknown impurities were identified in several batches between 0.10 and 0.15% using high-performance liquid chromatography . The unknown compounds were isolated and identified .Molecular Structure Analysis

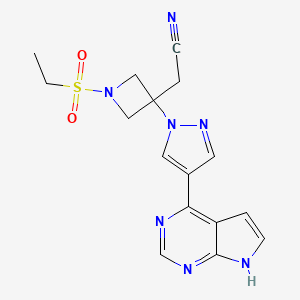

This compound is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted by a 1-[3-(cyanomethyl)-1-(ethanesulfonyl)azetidin-3-yl]-1H-pyrazol-4-yl group at position 5 .Chemical Reactions Analysis

This compound is a disease-modifying antirheumatic drug (DMARD) indicated for rheumatoid arthritis when conventional DMARDs prove inadequate .Physical And Chemical Properties Analysis

This compound is a small molecule with a molecular weight of 371.4 g/mol . Its molecular formula is C16H17N7O2S .Applications De Recherche Scientifique

Lupus érythémateux disséminé (LED)

Le baricitinib s'est avéré prometteur en tant que nouveau traitement du LED, une maladie auto-immune caractérisée par une dysrégulation immunitaire généralisée et une inflammation multisystémique. Une revue systématique et une méta-analyse ont montré que le this compound est potentiellement sûr et efficace dans le traitement du LED, les patients étant plus susceptibles d'obtenir une réponse SRI-4 et une réduction du score SLEDAI-2 K, qui mesure l'activité de la maladie .

Polyarthrite rhumatoïde (PR)

En tant qu'inhibiteur sélectif de la janus kinase (JAK)1/JAK2, le this compound est approuvé pour le traitement des adultes atteints de PR active modérée à sévère. Il peut être utilisé en monothérapie ou en association avec le méthotrexate, offrant des améliorations des signes cliniques, des symptômes et des résultats rapportés par les patients. Un traitement à long terme par le this compound a été bien toléré et offre une efficacité rapide et durable .

Dermatite atopique

La recherche se poursuit sur l'utilisation du this compound pour la dermatite atopique, une affection cutanée inflammatoire chronique. Cette application explore le potentiel du this compound à soulager les démangeaisons, les rougeurs et les inflammations cutanées associées à l'affection .

Traitement de la COVID-19

Le this compound a été étudié comme traitement potentiel de la COVID-19, en particulier en association avec d'autres médicaments. Son rôle dans la gestion de la réponse inflammatoire dans les cas graves de COVID-19 a été un axe particulier de la recherche .

Recherche sur la pharmacocinétique

Le développement de méthodes sensibles pour la quantification du this compound dans des échantillons biologiques est crucial pour la recherche pharmacocinétique. Des techniques telles que la chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) ont été développées à cette fin, permettant la mesure précise de la concentration du médicament dans le plasma, ce qui est essentiel pour l'optimisation de la posologie et la surveillance thérapeutique .

Développement et sécurité des médicaments

Le profil de sécurité du this compound est un domaine d'étude important, en particulier à la lumière des signaux de sécurité émergents pour d'autres inhibiteurs de la JAK. Des études de post-commercialisation et des analyses rétrospectives sont menées pour garantir l'application sûre du this compound dans différents traitements .

Mécanisme D'action

Target of Action

Baricitinib primarily targets Janus kinases (JAKs) , specifically JAK1 and JAK2 . JAKs are tyrosine protein kinases that play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis .

Mode of Action

This compound acts as an inhibitor of JAK1 and JAK2 . By inhibiting the actions of these kinases, this compound attenuates JAK-mediated inflammation and immune responses . This results in a reduction of the inflammatory response and alleviation of symptoms in conditions such as rheumatoid arthritis .

Biochemical Pathways

This compound affects the JAK/STAT signaling pathway, which is involved in the signaling of several cytokines pivotal in the pathophysiology of diseases like systemic lupus erythematosus . It also impacts the TGF-β1/non-Smad and TGF-β1/JAK/STAT signaling pathways, which are involved in fibroblast activation and epithelial cell injury .

Pharmacokinetics

This compound exhibits dose-linear and time-independent pharmacokinetics . Following oral administration, the maximum plasma concentration (Cmax) of this compound is reached in a median time of approximately 1 hour . The absolute bioavailability of this compound is 79%, with food having no clinically relevant effects on its pharmacokinetics . The mean terminal half-life of this compound is between 5.7 to 7.3 hours .

Result of Action

The action of this compound results in the downregulation of key cytokines that are upregulated in patients with conditions like systemic lupus erythematosus . This includes cytokines such as C-C motif chemokine ligand (CCL) 19, C-X-C motif chemokine ligand (CXCL) 10, tumour necrosis factor alpha (TNF-α), TNF receptor superfamily member (TNFRSF)9/CD137, PD-L1, IL-6 and IL-12β . This downregulation may play a role in a multitargeted mechanism beyond the IFN signature .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, disease severity, and individual patient characteristics can impact the effectiveness of this compound . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Baricitinib interacts with key enzymes and proteins in the JAK-STAT signaling pathway. It inhibits JAK1 and JAK2, which leads to the downregulation of the signaling pathways that they mediate . This includes the pathways of several cytokines and growth factors, which are involved in immune response and inflammation .

Cellular Effects

This compound has a profound effect on various types of cells, particularly immune cells. By inhibiting JAK1 and JAK2, it disrupts the signaling pathways of cytokines and growth factors, which can lead to a reduction in inflammation and immune response . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to JAK1 and JAK2, inhibiting their activity. This prevents the phosphorylation and activation of STAT proteins, which are involved in the transcription of genes associated with immune response and inflammation .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway. It interacts with JAK1 and JAK2, inhibiting their activity and thereby disrupting the pathway .

Subcellular Localization

It is known that the drug acts on JAK1 and JAK2, which are located in the cytoplasm of cells .

Propriétés

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZMWHLSFXCVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152228 | |

| Record name | Baricitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis. | |

| Record name | Baricitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1187594-09-7 | |

| Record name | Baricitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187594-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baricitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baricitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baricitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARICITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISP4442I3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)